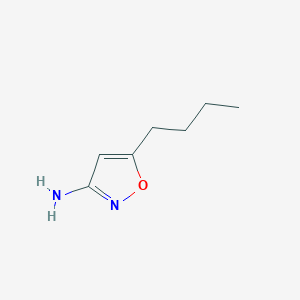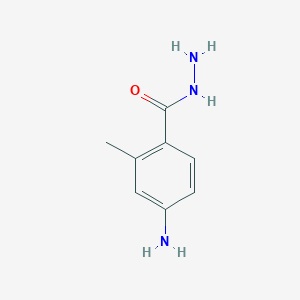
methyl 5-azido-1,3-thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-azido-1,3-thiazole-2-carboxylate (M5ATC) is an azido derivative of thiazole carboxylic acid, and is commonly used as a photoaffinity label for the study of protein-ligand interactions. M5ATC is a useful tool for the investigation of the structure and function of proteins, as it can be used to label and identify proteins in vitro, and can also be used to study the binding properties of proteins in vivo.
科学的研究の応用
Methyl 5-azido-1,3-thiazole-2-carboxylate has been used in a variety of scientific research applications, including the study of protein-ligand interactions, the investigation of protein structure and function, and the study of the binding properties of proteins in vivo. In particular, methyl 5-azido-1,3-thiazole-2-carboxylate has been used in the study of protein-protein interactions, such as the binding of antibodies to antigens. Furthermore, methyl 5-azido-1,3-thiazole-2-carboxylate has been used to study the binding of small molecules to proteins, and to study the structure and function of enzymes.
作用機序
Methyl 5-azido-1,3-thiazole-2-carboxylate binds to proteins through a number of mechanisms. Firstly, it can bind to proteins through hydrophobic interactions, whereby the hydrophobic groups of the protein interact with the hydrophobic groups of the methyl 5-azido-1,3-thiazole-2-carboxylate molecule. Secondly, methyl 5-azido-1,3-thiazole-2-carboxylate can bind to proteins through hydrogen bonding, whereby the hydrogen atoms of the methyl 5-azido-1,3-thiazole-2-carboxylate molecule interact with the oxygen atoms of the protein. Finally, methyl 5-azido-1,3-thiazole-2-carboxylate can also bind to proteins through electrostatic interactions, whereby the positively charged groups of the methyl 5-azido-1,3-thiazole-2-carboxylate molecule interact with the negatively charged groups of the protein.
Biochemical and Physiological Effects
methyl 5-azido-1,3-thiazole-2-carboxylate has been shown to have a number of biochemical and physiological effects when used in vivo. In particular, it has been shown to induce the expression of certain proteins, and to modulate the activity of certain enzymes. Furthermore, methyl 5-azido-1,3-thiazole-2-carboxylate has been shown to have an anti-inflammatory effect, and to inhibit the production of certain cytokines.
実験室実験の利点と制限
Methyl 5-azido-1,3-thiazole-2-carboxylate has a number of advantages when used in laboratory experiments. Firstly, it is relatively easy to synthesize, and can be used in a variety of experimental settings. Furthermore, it has a relatively low toxicity, and is relatively stable when stored. However, there are also some limitations to using methyl 5-azido-1,3-thiazole-2-carboxylate in laboratory experiments. For example, it has a relatively short half-life, and can be difficult to purify. Additionally, it can be expensive to synthesize in large quantities.
将来の方向性
There are a number of potential future directions for the use of methyl 5-azido-1,3-thiazole-2-carboxylate in scientific research. For example, it could be used to study the structure and function of other proteins, such as receptors and ion channels. Furthermore, it could be used to study the binding of small molecules to proteins, and to investigate the mechanism of action of certain drugs. Additionally, it could be used to study the effects of post-translational modifications on protein function, and to investigate the role of protein-protein interactions in disease. Finally, it could be used to study the structure and function of enzymes, and to investigate the effects of mutations on protein function.
合成法
Methyl 5-azido-1,3-thiazole-2-carboxylate can be synthesized through a number of methods, including the reaction of 5-azido-1,3-thiazole-2-carboxylic acid with methyl iodide in the presence of a base. This reaction results in the formation of an azido ester, which can then be purified and used for further study.
特性
IUPAC Name |
methyl 5-azido-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c1-11-5(10)4-7-2-3(12-4)8-9-6/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDWBYJJGOWNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-azido-1,3-thiazole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)

![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)




![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)




![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)